molecular formula C5H10O3 B12982298 Butyl hydrogen carbonate

Butyl hydrogen carbonate

Cat. No.: B12982298
M. Wt: 118.13 g/mol
InChI Key: DFFDSQBEGQFJJU-UHFFFAOYSA-N
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Description

Butyl hydrogen carbonate, also known as tert-butyl hydrogen carbonate, is an organic compound with the molecular formula C5H10O3. It is a derivative of carbonic acid where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl hydrogen carbonate can be synthesized through the reaction of tert-butyl alcohol with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and can be represented as follows:

(CH3)3COH + CO2(CH3)3COCOOH\text{(CH}_3\text{)}_3\text{COH + CO}_2 \rightarrow \text{(CH}_3\text{)}_3\text{COCOOH} (CH3​)3​COH + CO2​→(CH3​)3​COCOOH

Industrial Production Methods

In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the continuous feeding of tert-butyl alcohol and carbon dioxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl hydrogen carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form tert-butyl alcohol and carbon dioxide.

    Esterification: It can react with alcohols to form esters.

    Oxidation and Reduction: While this compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Esterification: Alcohols and acid catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: Tert-butyl alcohol and carbon dioxide.

    Esterification: Esters of tert-butyl hydrogen carbonate.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Reduced forms of the compound, often leading to the formation of alcohols.

Scientific Research Applications

Butyl hydrogen carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a protective group in peptide synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which butyl hydrogen carbonate exerts its effects involves its ability to act as a carbonyl donor or acceptor in various chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl hydrogen carbonate: Similar in structure but with an ethyl group instead of a tert-butyl group.

    Methyl hydrogen carbonate: Contains a methyl group in place of the tert-butyl group.

    Propyl hydrogen carbonate: Features a propyl group instead of a tert-butyl group.

Uniqueness

Butyl hydrogen carbonate is unique due to the presence of the tert-butyl group, which provides greater steric hindrance compared to other similar compounds. This can lead to different reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

butyl hydrogen carbonate

InChI

InChI=1S/C5H10O3/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H,6,7)

InChI Key

DFFDSQBEGQFJJU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)O

Origin of Product

United States

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